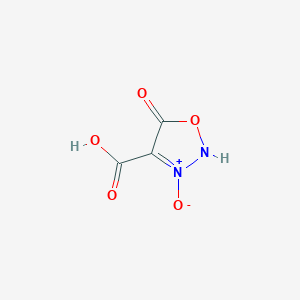
1-Butyl-3-ethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-ethenylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a butyl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-3-ethenylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-butylbenzene can then undergo a Heck reaction with ethylene to introduce the ethenyl group .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and reaction parameters are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3-ethenylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzylic alcohol, benzaldehyde, benzoic acid.
Reduction: 1-Butyl-3-ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Butyl-3-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-ethenylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in reactions that form covalent bonds with other molecules, while the benzene ring can undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of new compounds with different properties and activities .
Comparación Con Compuestos Similares
1-Butyl-3-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.
1-Butyl-4-ethenylbenzene: Similar structure but with the ethenyl group in the para position.
1-Butyl-2-ethenylbenzene: Similar structure but with the ethenyl group in the ortho position.
Uniqueness: 1-Butyl-3-ethenylbenzene is unique due to the specific positioning of the butyl and ethenyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from its isomers .
Propiedades
Número CAS |
799763-00-1 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-butyl-3-ethenylbenzene |
InChI |
InChI=1S/C12H16/c1-3-5-7-12-9-6-8-11(4-2)10-12/h4,6,8-10H,2-3,5,7H2,1H3 |
Clave InChI |
MCVHEVPSMITDCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)

![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)


![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)





![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

